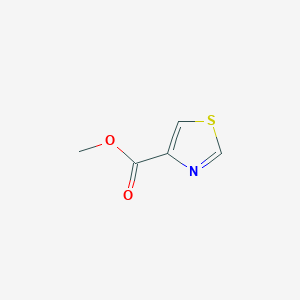

Methyl thiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWWRNNYEYGSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378445 | |

| Record name | Methyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59418-09-6 | |

| Record name | Methyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl Thiazole-4-Carboxylate and Its Isomers for Advanced Research

This guide provides an in-depth exploration of methyl thiazole-4-carboxylate and its structurally related isomers, compounds of significant interest in medicinal chemistry and drug development. We will navigate the nuances of their chemical identity, synthesis, and applications, with a focus on providing actionable insights for researchers and scientists.

Deciphering the Identity: CAS Numbers and Structural Isomerism

The nomenclature "this compound" can be ambiguous. It is crucial to define the precise molecular structure to ensure reproducibility and accuracy in research. The position of the methyl group (on the thiazole ring or as the ester) and the substitution pattern on the thiazole ring lead to several isomers, each with a unique Chemical Abstracts Service (CAS) number.

| Compound Name | Structure | CAS Number |

| 2-Methylthiazole-4-carboxylic acid | 35272-15-2[1][2][3][4] | |

| Methyl 2-methyl-1,3-thiazole-4-carboxylate | Not explicitly found, but the acid is 35272-15-2. | |

| Methyl 4-methylthiazole-5-carboxylate | 81569-44-0[5] | |

| Methyl 4-methylthiazole-2-carboxylate | 14542-15-5[6][7] | |

| 4-Methylthiazole-5-carboxylic acid | 20485-41-0[8] | |

| Methyl thiazole-5-carboxylate | 14527-44-7[9] |

For the purpose of this guide, we will focus on derivatives of 2-methylthiazole-4-carboxylic acid due to its relevance in synthetic chemistry and drug discovery.

Synthesis and Physicochemical Properties

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof. The general principle involves the condensation of a thioamide with an α-haloketone.

General Synthesis of 2-Substituted Thiazole-4-carboxylates

A common synthetic route to produce 2-substituted thiazole-4-carboxylates is outlined below. This multi-step process offers flexibility in modifying the substituents on the thiazole ring.

Caption: Generalized synthesis of 2-substituted thiazole-4-carboxylic acids.

Physicochemical Properties of 2-Methylthiazole-4-carboxylic Acid

Understanding the physicochemical properties of the parent acid is essential for its handling and derivatization.

| Property | Value |

| Molecular Formula | C5H5NO2S[1][3][4] |

| Molecular Weight | 143.16 g/mol [1][4] |

| Melting Point | 145-150 °C[1][4] |

| Appearance | White to light yellow solid |

| SMILES | Cc1nc(cs1)C(O)=O[1][4] |

| InChI Key | ZHDRDZMTEOIWSX-UHFFFAOYSA-N[1][4] |

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The thiazole ring acts as a versatile scaffold in the design of novel therapeutic agents.

Anticancer Activity

Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential anticancer agents.[10] These compounds have shown inhibitory activity against mucin oncoproteins, which are potential targets for breast cancer therapy.[10] In vitro studies against MDA-MB-231 breast adenocarcinoma cell lines have demonstrated the promising anti-breast cancer activity of certain derivatives.[10]

Antitubercular Activity

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new antitubercular agents.[11] These compounds have shown activity against Mycobacterium tuberculosis H37Rv.[11] Some derivatives have been found to inhibit the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the mycobacterial fatty acid synthesis pathway.[11]

Caption: Role of thiazole carboxylates in drug discovery pathways.

Experimental Protocols

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient, one-pot synthesis from commercially available starting materials.[12]

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol) portion-wise.[12]

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).[12]

-

Add thiourea (0.05 mol) to the reaction mixture.[12]

-

Heat the mixture to 80°C for 2 hours.[12]

-

After cooling, the product can be isolated and purified by standard methods.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14][15]

-

Ventilation: Use only in a well-ventilated area.[13][14][15]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[13][14][15]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[13][14][15]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14][15]

-

In case of skin contact: Wash with plenty of soap and water.[13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[13][14][15]

-

Conclusion

This compound and its isomers are valuable building blocks in organic synthesis and medicinal chemistry. Their versatile reactivity and proven biological activity make them attractive scaffolds for the development of novel therapeutic agents. A thorough understanding of their synthesis, properties, and safe handling is paramount for any researcher working in this field. This guide provides a foundational understanding to facilitate further research and innovation.

References

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 4-methylthiazole-2-carboxylate. Retrieved from [Link]

-

PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubMed. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]

-

NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Methyl-1,3-thiazole-4-carboxylic acid | 35272-15-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-甲基噻唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Methyl 4-methylthiazole-2-carboxylate 97 14542-15-5 [sigmaaldrich.com]

- 8. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 12. tandfonline.com [tandfonline.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl Thiazole-4-carboxylate: Properties, Synthesis, and Applications

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating sulfur atom and the electron-withdrawing imine group, confer a stable yet reactive scaffold.[1] This duality makes thiazole and its derivatives exceptionally versatile building blocks in the synthesis of compounds with a vast spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[3][4] The thiazole nucleus is famously a key component of Vitamin B1 (Thiamine) and the penicillin antibiotic family, highlighting its fundamental role in both natural and synthetic bioactive molecules.[3][5] This guide focuses on a specific, synthetically valuable derivative: Methyl thiazole-4-carboxylate. We will delve into its core chemical properties, established synthetic routes, reactivity, and its pivotal role as a precursor in the development of novel therapeutic agents.

Core Physicochemical and Spectroscopic Profile

This compound is a key intermediate whose utility is defined by its physical characteristics and spectroscopic signature. Understanding these properties is paramount for its effective use in synthesis, purification, and characterization workflows.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of various relevant thiazole carboxylate isomers. It is critical for the researcher to distinguish between these closely related structures. The primary focus of this guide is the 4-carboxylate isomer.

| Property | Methyl 4-methylthiazole-5-carboxylate | Methyl 4-methylthiazole-2-carboxylate | 2-Methylthiazole-4-carboxylic acid |

| Molecular Formula | C₆H₇NO₂S[6] | C₆H₇NO₂S[7] | C₅H₅NO₂S[8] |

| Molecular Weight | 157.19 g/mol [6] | 157.19 g/mol [7] | 143.16 g/mol [8] |

| CAS Number | 81569-44-0[6] | 14542-15-5[9] | 35272-15-2[8] |

| Appearance | Solid (typical) | Solid[9] | Solid[8] |

| Melting Point | Not specified | 62-67 °C[9] | 145-150 °C[8] |

| Boiling Point | Not specified | 233.9 °C (Predicted)[7] | Not applicable |

| Density | Not specified | 1.245 g/cm³ (Predicted)[7] | Not applicable |

Spectroscopic Signature

Accurate characterization is the bedrock of chemical synthesis. The following data provides a reference for identifying this compound and its derivatives using standard spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy validates the precise arrangement of atoms within the molecule. The aromatic nature of the thiazole ring results in characteristic chemical shifts for its protons.[1] For a representative 2-amino-5-(substituted)thiazole-4-carboxylate, the following signals are typical:

-

¹H NMR (DMSO-d₆):

-

Ester Methyl Protons (-OCH₃): A sharp singlet typically appears around δ 3.70 ppm.[10]

-

Thiazole Ring Protons: The chemical shift of protons on the thiazole ring is highly dependent on the substituents at other positions. For example, in related structures, the C5-H proton signal can appear as a singlet around δ 7.81 ppm.[10]

-

Amine Protons (-NH₂): A broad singlet for the amino protons can be observed around δ 6.97 ppm.[10]

-

-

¹³C NMR (DMSO-d₆):

-

Ester Carbonyl Carbon (C=O): Resonates in the downfield region, typically around δ 162-164 ppm.[10]

-

Ester Methyl Carbon (-OCH₃): Signal appears around δ 52.0 ppm.[10]

-

Thiazole Ring Carbons: These appear in the aromatic region (δ 128-167 ppm), with their exact shifts influenced by the substitution pattern.[10]

-

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹. For instance, a conjugated ester C=O stretch in a similar scaffold was observed at 1688 cm⁻¹.[10]

-

C=N Stretch (Thiazole Ring): A medium intensity band around 1500 cm⁻¹.[11]

-

C-H Stretch (Aromatic): A medium band typically appears around 3100 cm⁻¹.[11]

-

N-H Stretch (if aminated): For amino-thiazole derivatives, a characteristic stretch is observed around 3433 cm⁻¹.[10]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using an ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak, confirming the molecular mass. For methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate, the calculated [M+H]⁺ is 269.0152, with an experimental finding of 269.0163, demonstrating high accuracy.[10]

Synthesis of the Thiazole-4-Carboxylate Core

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely adopted method for constructing the thiazole ring.[5] The general methodology involves the cyclization of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-4-carboxylates, this typically involves reacting an α-haloketoester with a source of the thioamide functionality.

Hantzsch Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-amino-4-methylthiazole-5-carboxylate, a closely related and medicinally important scaffold. This process is readily adaptable for the 4-carboxylate isomer by selecting the appropriate starting materials.

Caption: Generalized Hantzsch synthesis workflow for a thiazole carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established literature procedures and serves as a reliable template.[12]

Materials:

-

Ethyl acetoacetate (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.2 equiv.)

-

Thiourea (1.0 equiv.)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

α-Halogenation: To a stirred mixture of ethyl acetoacetate (1.0 equiv.) in a solution of water and THF, cool the reaction vessel to below 0°C using an ice bath.

-

Slowly add NBS (1.2 equiv.) portion-wise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Cyclocondensation: Once the halogenation is complete, add thiourea (1.0 equiv.) to the reaction mixture.

-

Heat the mixture to 80°C and reflux for 2 hours. The cyclization reaction forms the thiazole ring.

-

Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. Further purification is achieved by recrystallization from a solvent such as ethanol to yield the pure product.

Causality: The choice of NBS provides a mild and selective source of electrophilic bromine for the α-halogenation step. Thiourea serves as an efficient binucleophile; the sulfur atom initially attacks the electrophilic carbonyl carbon of the bromo-intermediate, followed by the nitrogen atom attacking the other carbonyl to facilitate cyclization and subsequent dehydration to form the aromatic thiazole ring.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by three main features: the aromatic thiazole ring, the electron-withdrawing ester group, and the potential for substitution at other ring positions.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives (2016) | Mahesh T. Chhabria | 277 Citations [scispace.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-メチルチアゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methyl 4-methylthiazole-2-carboxylate 97 14542-15-5 [sigmaaldrich.com]

- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl Thiazole-4-carboxylate: A Cornerstone Heterocycle in Medicinal Chemistry

This guide provides a comprehensive technical overview of methyl thiazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, reactivity, and critical applications, grounding all information in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, and a methyl ester group. This unique combination of an electron-rich heterocyclic system and a reactive ester moiety makes it a versatile intermediate in organic synthesis.

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some experimental physicochemical data for this specific ester are not widely published. In such cases, data from the corresponding carboxylic acids or closely related isomers are provided for informed estimation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.16 g/mol | [1] |

| CAS Number | 59418-09-6 | [1] |

| Appearance | White to off-white solid (inferred from analogs) | [2][3] |

| Melting Point | Not available. (Related compound, 2-methylthiazole-4-carboxylic acid: 159-163 °C) | [2][3] |

| Boiling Point | Not available. (Related compound, methyl 4-methylthiazole-2-carboxylate: ~234 °C) | [1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, methanol, dichloromethane. Slightly soluble in water (inferred from analogs). | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process for its application in further chemical transformations. One established method involves the oxidation of a thiazolidine precursor, which itself can be synthesized from readily available starting materials like L-cysteine. This multi-step synthesis highlights key reactions in heterocyclic chemistry.

Experimental Protocol: Synthesis via Oxidation of Methyl Thiazolidine-4-carboxylate

This protocol is adapted from established patent literature and demonstrates a reliable route to the target compound.[5]

Step 1: Synthesis of Methyl Thiazolidine-4-carboxylate

-

To a suitable reaction vessel, add L-cysteine hydrochloride (0.14 mol) and water (15 mL). Stir at room temperature for 5 minutes until a clear solution is obtained.

-

Add a 37-40% aqueous solution of formaldehyde (0.192 mol). Continue the reaction at room temperature for 8 hours. The reaction involves the condensation of the amine and thiol groups of cysteine with formaldehyde to form the thiazolidine ring.

-

Add pyridine (0.16 mol) to the solution. A white solid, thiazolidine-4-carboxylic acid, will precipitate.

-

The carboxylic acid is then esterified to the methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid).

Step 2: Oxidation to this compound

-

In a 250 mL four-neck flask equipped with a stirrer and condenser, add methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol), acetonitrile (185 mL), and activated manganese dioxide (MnO₂, 40 g, 0.46 mol). The MnO₂ should be activated by heating at 300°C for several hours prior to use to ensure high reactivity.

-

Heat the reaction mixture to 80°C and stir vigorously for 72 hours. The MnO₂ acts as an oxidizing agent to introduce the double bonds into the thiazolidine ring, leading to the aromatic thiazole system. This aromatization is the key driving force for the reaction.

-

After 72 hours, cool the reaction mixture to room temperature and filter to remove the manganese salts.

-

The filtrate is then concentrated under reduced pressure to remove the acetonitrile solvent, yielding this compound. The product can be further purified by recrystallization or chromatography if necessary.

Caption: Synthesis workflow from L-cysteine.

Analytical Characterization: The Spectroscopic Signature

Confirming the identity and purity of this compound is paramount. The following section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should appear in the aromatic region, corresponding to the protons at the C2 and C5 positions of the thiazole ring. For the related thiazole-4-carboxylic acid, these protons appear at approximately δ 8.47 and δ 9.09 ppm.[5] A sharp singlet around δ 3.8-4.0 ppm would correspond to the three protons of the methyl ester (-OCH₃) group.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 160-165 ppm. The three carbons of the thiazole ring will appear in the aromatic region (δ 110-160 ppm). The methyl carbon of the ester will be the most upfield signal, typically around δ 52 ppm. For comparison, in a similar structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, the thiazole ring carbons appear at δ 107.3, 159.3, and 170.2 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected between 1710-1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester.[7]

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring typically appear in the region of 1620-1450 cm⁻¹.[8]

-

C-O Stretch: The C-O stretching of the ester group will show a strong band in the 1300-1100 cm⁻¹ region.

-

C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the aromatic ring can be expected in the 900-700 cm⁻¹ range.[8]

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 143. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 112, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 84.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two main components: the thiazole ring and the methyl ester.

Reactions at the Thiazole Ring

The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-withdrawing nature of the carboxylate group at the 4-position will direct incoming electrophiles primarily to the C5 position.[9] The C2 proton is known to be somewhat acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for reaction with various electrophiles.[9]

Reactions of the Methyl Ester

The methyl ester group is a versatile handle for further modification:

-

Hydrolysis: The ester can be easily hydrolyzed to the corresponding thiazole-4-carboxylic acid under either acidic or basic conditions. This carboxylic acid is a common precursor for other functional groups.[5]

-

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. This is a cornerstone reaction in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. This reaction is often facilitated by heating or by using coupling agents.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (4-(hydroxymethyl)thiazole) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Common reactions of the title compound.

Applications in Drug Discovery and Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10][11] Its ability to engage in hydrogen bonding and its favorable metabolic profile contribute to its prevalence. This compound and its derivatives serve as key intermediates in the synthesis of several important classes of therapeutic agents.

Anticancer Agents: The Synthesis of Dasatinib

Thiazole-carboxamides are a core structural feature of many tyrosine kinase inhibitors. A prominent example is Dasatinib (Sprycel®) , a drug used to treat chronic myelogenous leukemia (CML).[12] Several patented synthetic routes for Dasatinib utilize a 2-aminothiazole-5-carboxamide core, which can be derived from precursors like methyl 2-aminothiazole-4-carboxylate. The general strategy involves forming an amide bond with the C4-carboxylate (or a derivative thereof) and then elaborating the C2 and C5 positions to build the final drug molecule.[5][13] The thiazole ring acts as a rigid scaffold to correctly orient the substituents for optimal binding to the kinase domain of the Bcr-Abl protein.

Caption: Thiazole carboxylates as precursors to Dasatinib.

Antiviral and Antimetabolic Agents: Tiazofurin Analogs

Tiazofurin is an antiviral and anticancer agent that acts as an inhibitor of IMP dehydrogenase, a key enzyme in guanine nucleotide biosynthesis.[14] It is a C-nucleoside where a thiazole-4-carboxamide moiety is attached to a ribose sugar. The synthesis of Tiazofurin and its analogs relies heavily on the construction of the 2-(β-D-ribofuranosyl)thiazole-4-carboxylate core.[15] this compound serves as a fundamental model and starting point for developing synthetic strategies toward these complex molecules, where the thiazole ring is first constructed and then glycosylated, or a glycosyl precursor is used to build the thiazole ring.

Other Therapeutic Areas

Derivatives of thiazole carboxylates have been investigated for a wide range of other biological activities, including:

-

Anti-tubercular Activity: 2-Aminothiazole-4-carboxylate derivatives have shown potent activity against Mycobacterium tuberculosis.[16]

-

Anti-inflammatory Activity: Thiazole carboxamides have been designed as inhibitors of cyclooxygenase (COX) enzymes.[17]

-

Antimicrobial and Antifungal Agents: The thiazole scaffold is present in many compounds with broad-spectrum antimicrobial properties.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. The following information is compiled from safety data sheets of closely related compounds and should be followed diligently.

-

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a full-face respirator with an appropriate particle filter.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

-

Disposal:

-

Disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

-

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its stable aromatic core, combined with the reactive ester functionality, provides a reliable platform for constructing complex molecular architectures. From fundamental academic research in heterocyclic chemistry to the industrial synthesis of life-saving drugs like Dasatinib, this molecule's significance is well-established. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist looking to leverage the therapeutic potential of the thiazole scaffold.

References

-

Protheragen. (n.d.). Methylthiazole-4-Carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.... Retrieved from [Link]

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Chemical Synthesis Database. (2025). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

-

Molbase. (n.d.). Tiazofurin Synthesis Route. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

American Chemical Society Publications. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

PubMed. (2000). A New C-nucleoside Analogue of Tiazofurin: Synthesis and Biological Evaluation of 2-beta-D-ribofuranosylimidazole-4-carboxamide (Imidazofurin). Retrieved from [Link]

-

Future Medicinal Chemistry. (2015). Synthesis of hydrazinylthiazole carboxylates: A mechanistic approach for treatment of diabetes and its complications. Retrieved from [Link]

-

Asian Journal of Chemistry. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 4-methylthiazole-2-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Building Blocks of Modern Medicine: Focus on Thiazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

-

National Institutes of Health. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

-

ResearchGate. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Retrieved from [Link]

-

PLOS ONE. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Retrieved from [Link]

-

Journal of the Iranian Chemical Society. (2021). In vitro and in silico studies of antimicrobial activity. Retrieved from [Link]

-

chemeurope.com. (n.d.). Tiazofurin. Retrieved from [Link]

-

National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

-

Semantic Scholar. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Methylthiazole. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Methylthiazole-4-carboxylic Acid | 35272-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]

- 4. caymanchem.com [caymanchem.com]

- 5. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 4-甲基噻唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Tiazofurin [chemeurope.com]

- 15. Tiazofurin, Tiazofurine, Cpd-5825, ICN-4221, CI-909, TCAR, NSC-286193, Tiazole-药物合成数据库 [drugfuture.com]

- 16. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 17. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Semantic Scholar [semanticscholar.org]

Introduction: The Centrality of Thiazole Scaffolds and the Imperative of Structural Integrity

An In-Depth Technical Guide to the Structure Elucidation of Methyl Thiazole-4-carboxylate

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and immunosuppressive properties.[1][2][3] this compound, as a key synthetic intermediate, is pivotal in the development of these next-generation therapeutics. The precise and unambiguous determination of its molecular structure is not merely an academic exercise; it is a fundamental prerequisite for ensuring the safety, efficacy, and intellectual property of any resulting drug candidate.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-modal framework for the structure elucidation of this compound. Moving beyond a simple recitation of techniques, we will explore the underlying scientific rationale for each analytical choice, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, demonstrating how their synergistic application provides a complete and irrefutable structural picture.

Context: A Synthetic Pathway Overview

To appreciate the nuances of structure elucidation, one must consider the molecule's origin. Impurities and potential isomers arising from the synthetic route can complicate analytical interpretation. A common and cost-effective method for preparing the parent thiazole-4-carboxylic acid involves L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to yield methyl thiazolidine-4-carboxylate. This intermediate is then oxidized, often using manganese dioxide (MnO₂), to form the aromatic thiazole ring of this compound.[4] Understanding this pathway informs the analytical strategy, particularly in identifying potential unreacted starting materials or oxidation byproducts.

Core Analytical Techniques for Structure Elucidation

The definitive confirmation of a chemical structure relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Causality: Mass spectrometry provides the single most critical initial piece of data: the molecule's exact mass. This allows for the determination of its molecular formula, immediately confirming that the correct atoms are present in the correct quantities. High-resolution mass spectrometry (HRMS) is particularly powerful, providing mass accuracy to within a few parts per million, which severely constrains the number of possible elemental compositions.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron, forming a positively charged molecular ion (M•⁺).

-

Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged species.

-

Analysis: The ions are accelerated through a magnetic field and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation for this compound

The primary goal is to identify the molecular ion peak and rationalize the key fragmentation patterns.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₅H₅NO₂S | Confirms the elemental composition. |

| Molecular Weight | 143.16 g/mol [5] | The nominal mass for the molecular ion peak. |

| High-Resolution Mass | 143.0092 | The exact mass used to confirm the formula. |

| Key Fragments (m/z) | 112, 84, 58 | Corresponds to logical losses: [M-OCH₃]⁺, [M-COOCH₃]⁺, and fragments of the thiazole ring itself. |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule.[6] Specific functional groups (like carbonyls, esters, and aromatic rings) absorb infrared radiation at characteristic frequencies. This technique provides rapid and definitive evidence for the presence or absence of key functional groups, confirming that the synthesis has successfully produced the desired ester and aromatic thiazole functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. A beam of infrared light is passed through the crystal, and the instrument records the wavelengths at which the sample absorbs energy.

-

Background Correction: A background spectrum (of the empty ATR crystal) is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation for this compound

The spectrum is analyzed for the presence of characteristic absorption bands.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Ester Carbonyl | C=O Stretch | 1700 - 1725 | Strong, sharp peak confirming the ester group.[7] |

| Ester C-O | C-O Stretch | 1300 - 1150 | Confirms the ester linkage.[8] |

| Thiazole Ring | C=N / C=C Stretch | 1620 - 1450 | Indicates the presence of the aromatic heterocycle.[8][9] |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to medium peaks confirming C-H bonds on the aromatic ring.[6] |

| Methyl C-H | C-H Stretch | 2980 - 2850 | Confirms the presence of the methyl ester group.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Principle & Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It maps the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom, revealing how they are connected. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to piece together the exact structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum and is used to lock the magnetic field frequency.

-

Data Acquisition: Place the NMR tube into the spectrometer's magnet.

-

¹H NMR: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR: Acquire the carbon spectrum. As ¹³C has a low natural abundance, this typically requires a longer acquisition time and more scans than the ¹H spectrum.

Data Interpretation for this compound

¹H NMR Spectrum:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 (Thiazole) | 8.5 - 9.1 | Singlet (s) | 1H | Deshielded by adjacent electronegative N and S atoms. |

| H5 (Thiazole) | 8.0 - 8.5 | Singlet (s) | 1H | Deshielded by the aromatic ring current and adjacent ester group. |

| -OCH₃ (Methyl Ester) | 3.8 - 4.0 | Singlet (s) | 3H | Typical chemical shift for a methyl ester. |

Note: A ¹H NMR spectrum for the related thiazole-4-carboxylic acid shows signals at δ 8.47 and 9.09, supporting these estimated ranges.[4]

¹³C NMR Spectrum:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 160 - 165 | Typical range for an ester carbonyl carbon. |

| C2 (Thiazole) | 150 - 155 | Carbon between two heteroatoms (N and S) is highly deshielded. |

| C4 (Thiazole) | 145 - 150 | Aromatic carbon attached to the carboxylate group. |

| C5 (Thiazole) | 125 - 130 | Aromatic carbon adjacent to the C4-substituent. |

| -OCH₃ (Methyl Ester) | 51 - 55 | Typical chemical shift for a methyl ester carbon. |

Note: Data for similar thiazole derivatives support these assignments, with thiazole ring carbons appearing in the 100-175 ppm range.[10][11]

Single-Crystal X-ray Diffraction: The Definitive Proof

Principle & Causality: When all other techniques provide compelling but circumstantial evidence, X-ray crystallography offers the final, unambiguous proof of structure. By diffracting X-rays off a well-ordered single crystal, it is possible to determine the precise three-dimensional location of every atom in the molecule (excluding hydrogens, which are typically inferred). This provides absolute confirmation of connectivity, stereochemistry, and conformation in the solid state.[2][12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Grow a single, high-quality crystal of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Mounting: Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at thousands of different orientations.

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted to the areas of high electron density, and the model is refined to achieve the best fit with the experimental data.

Data Interpretation for this compound

The output is a 3D model of the molecule providing precise bond lengths, bond angles, and torsion angles. This data confirms the planarity of the thiazole ring and the geometry of the methyl carboxylate group, leaving no ambiguity about the molecular structure.

An Integrated Workflow for Structure Elucidation

The power of this multi-technique approach lies in its logical, self-validating progression. Each step confirms the last and provides new information to build a coherent structural argument.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with mass spectrometry to confirm the molecular formula and IR spectroscopy to identify key functional groups, a strong foundation is laid. NMR spectroscopy then provides the detailed connectivity map, effectively solving the structure in the solution phase. Finally, where absolute certainty is required, single-crystal X-ray diffraction offers irrefutable proof of the three-dimensional structure in the solid state. For the drug development professional, adherence to this rigorous, multi-faceted approach is not just good science—it is an essential component of building a robust, reliable, and defensible portfolio of chemical assets.

References

-

Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. Available from: [Link]

-

Design, Synthesis, X‑ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. American Chemical Society. Available from: [Link]

-

Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. Available from: [Link]

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]

-

X-ray crystallographic study on selected thiazolines. ResearchGate. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. Available from: [Link]

-

Infrared (IR) Spectroscopy. University of Calgary. Available from: [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available from: [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available from: [Link]

-

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid - Optional[1H NMR]. Chemical Shifts. Available from: [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Available from: [Link]

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

-

Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis Online. Available from: [Link]

-

(PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. Available from: [Link]

-

Methyl 4-methylthiazole-5-carboxylate. PubChem. Available from: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available from: [Link]

-

methyl 2-methyl-1,3-thiazole-4-carboxylate. Chemical Synthesis Database. Available from: [Link]

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

-

A comprehensive analysis of the molecular packing in the crystal of (4-methoxyphenyl)methyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: Insights of X-ray crystallography and DFT analysis. ResearchGate. Available from: [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available from: [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis. Available from: [Link]

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyl Thiazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Development

Abstract: This guide provides an in-depth technical overview of methyl thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will establish its definitive International Union of Pure and Applied Chemistry (IUPAC) name, detail its molecular structure, and present its key physicochemical properties. The core of this document is dedicated to a comprehensive examination of its synthesis, featuring a detailed, step-by-step protocol for a validated synthetic route, including the rationale behind key experimental choices. Furthermore, we will discuss the essential analytical techniques for its characterization and quality control. The guide culminates in a review of its applications, primarily as a crucial synthetic intermediate and as a foundational scaffold in the discovery of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in the synthesis and utilization of thiazole-based compounds.

Introduction to the Thiazole-4-Carboxylate Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds[1]. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The thiazole-4-carboxylate framework, in particular, serves as a versatile building block for more complex molecular architectures.

IUPAC Nomenclature and Structure

The correct IUPAC name for the topic compound is methyl 1,3-thiazole-4-carboxylate . The numeric locants specify the positions of the sulfur and nitrogen atoms and the carboxylate group on the five-membered ring. For simplicity, it is often referred to as this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of the parent compound, 2-methylthiazole-4-carboxylic acid, is provided below. These values are essential for experimental planning, including solvent selection and reaction monitoring.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | [2][3] |

| Molecular Weight | 143.16 g/mol | [3] |

| Form | Solid | [3][4] |

| Melting Point | 145-150 °C | [3][4] |

| InChI Key | ZHDRDZMTEOIWSX-UHFFFAOYSA-N | [3][4] |

| CAS Number | 35272-15-2 | [3][4] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A highly effective and scalable method involves the construction of a thiazolidine precursor followed by a mild oxidation to introduce the aromaticity of the thiazole ring. This approach benefits from the use of readily available and inexpensive starting materials[5].

Detailed Protocol: Synthesis via Oxidation of Methyl Thiazolidine-4-carboxylate

This protocol is adapted from a patented method that utilizes L-cysteine hydrochloride as a chiral starting material[5]. The process involves three key stages: condensation, esterification, and oxidation.

Step 1: Condensation to form Thiazolidine-4-carboxylic acid

-

Rationale: This step utilizes the nucleophilic thiol and amine groups of cysteine to react with an aldehyde (formaldehyde), forming the saturated heterocyclic thiazolidine ring. This is a classic cyclocondensation reaction.

-

To a solution of L-cysteine hydrochloride in water, add formaldehyde (as a 37% aqueous solution) in a molar ratio of approximately 1:1.1.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, thiazolidine-4-carboxylic acid, can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

Step 2: Esterification to form Methyl Thiazolidine-4-carboxylate

-

Rationale: The carboxylic acid is converted to its methyl ester to protect it from undesired side reactions during the subsequent oxidation step and to increase its solubility in organic solvents. A standard Fischer esterification using methanol with a strong acid catalyst is efficient.

-

Suspend the thiazolidine-4-carboxylic acid from Step 1 in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise while cooling the mixture in an ice bath.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl thiazolidine-4-carboxylate.

Step 3: Oxidation to form this compound

-

Rationale: This is the crucial aromatization step. A mild and selective oxidizing agent is required to form the double bonds within the ring without affecting the ester group. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for oxidizing allylic/benzylic-type hydrogens[5].

-

Dissolve the methyl thiazolidine-4-carboxylate from Step 2 in a suitable inert solvent, such as dichloromethane or toluene.

-

Add activated manganese dioxide (MnO₂) in a significant molar excess (e.g., 5-10 equivalents).

-

Heat the suspension to reflux and stir vigorously for several hours. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound[5].

Synthesis Workflow Visualization

The described three-stage synthesis is summarized in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic methods is typically employed.

Spectroscopic Data Interpretation

-

¹H NMR: Two distinct singlets are expected in the aromatic region for the two protons on the thiazole ring. A sharp singlet around 3.7-3.9 ppm would correspond to the three protons of the methyl ester (-OCH₃) group.

-

¹³C NMR: The spectrum should show signals for the two sp²-hybridized carbons of the thiazole ring, a signal for the ester carbonyl carbon (typically >160 ppm), and a signal for the methyl ester carbon around 52 ppm[6].

-

Infrared (IR) Spectroscopy: A strong absorption band between 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the conjugated ester[6]. Bands corresponding to C=N and C-S stretching within the thiazole ring would also be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's exact mass should be clearly visible, confirming its molecular formula.

Summary of Expected Analytical Data

| Technique | Expected Observation |

| ¹H NMR | Singlet (~3.8 ppm, 3H, -OCH₃), Two Aromatic Singlets (8-9 ppm, 2H, Thiazole-H) |

| ¹³C NMR | ~52 ppm (-OCH₃), 120-150 ppm (Thiazole-C), >160 ppm (C=O) |

| IR (cm⁻¹) | ~1710 (C=O stretch), ~1550 (C=N stretch) |

| MS (ESI+) | [M+H]⁺ corresponding to C₅H₆NO₂S⁺ |

Applications in Research and Drug Development

This compound is not just a synthetic curiosity; it is a valuable intermediate and a foundational scaffold for creating compounds with significant biological activity.

Key Intermediate in Agrochemicals and Pharmaceuticals

Thiazole-4-carboxylic acid, the parent acid of the title compound, is a critical intermediate in the synthesis of Thiabendazole [5]. Thiabendazole is a widely used broad-spectrum benzimidazole anthelmintic and fungicide developed by Merck & Co.[5]. The methyl ester serves as a protected and activated form of the carboxylic acid, facilitating subsequent chemical transformations. Furthermore, the general class of thiazole-4-carboxylic acid esters and thioesters has been investigated for use as fungicidal crop protection agents[7].

A Scaffold for Novel Therapeutics

The thiazole-4-carboxylate core is a feature in molecules designed to combat significant human diseases.

-

Anti-Tuberculosis Agents: Derivatives of 2-aminothiazole-4-carboxylate have demonstrated potent activity against Mycobacterium tuberculosis. These compounds were designed as more synthetically accessible mimics of the natural antibiotic Thiolactomycin (TLM). They are hypothesized to target the β-ketoacyl-ACP synthase enzyme (mtFabH), a crucial component of the bacterial fatty acid synthesis pathway[6]. While some derivatives showed excellent whole-cell activity, others were potent enzyme inhibitors, highlighting the scaffold's tunability for drug discovery[6].

Caption: Hypothetical binding of a thiazole-4-carboxylate scaffold in the mtFabH active site.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined structure and accessible synthetic routes. Its significance extends from being a key building block for established agrochemicals to serving as a promising and versatile scaffold in the ongoing search for new therapeutic agents, particularly in the field of infectious diseases. The methodologies and applications detailed in this guide underscore its value and provide a solid foundation for researchers and drug development professionals working with this versatile chemical entity.

References

-

Al-Balas Q, Anthony NG, Al-Jaidi B, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE 4(5): e5617. [Link]

-

PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.

- Google Patents. (2009). Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. AU2009243401A1.

-

Iqbal, M. A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2659. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-甲基噻唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-甲基噻唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Thiazole-4-carboxylate

Abstract

Methyl thiazole-4-carboxylate is a heterocyclic ester compound featuring a core thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its physicochemical properties, chemical reactivity, and spectroscopic profile. Due to the limited availability of specific experimental data for this exact isomer (CAS 59418-09-6), this document synthesizes information from established chemical principles and closely related, well-documented structural analogs. We present anticipated data, validated experimental protocols for characterization, and insights into its role as a synthetic building block. This resource is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity. This compound is an aromatic five-membered heterocycle containing sulfur and nitrogen, with a methyl ester substituent at the C4 position.

-

IUPAC Name: Methyl 1,3-thiazole-4-carboxylate

-

Synonyms: Methyl 4-thiazolecarboxylate

-

CAS Number: 59418-09-6

-

Molecular Formula: C₅H₅NO₂S

-

Molecular Weight: 143.16 g/mol

The structural simplicity of this molecule belies a rich and nuanced chemical character, governed by the interplay between the electron-withdrawing ester group and the aromatic thiazole ring.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Quantitative physical data is critical for handling, formulation, and predicting the behavior of a compound. The following table summarizes the core properties, with some values inferred from analogs like Ethyl 2-methyl-1,3-thiazole-4-carboxylate due to sparse data for the target compound.

| Property | Value / Description | Source / Rationale |

| Appearance | White to light yellow crystalline solid (Anticipated) | Based on related thiazole carboxylates.[1] |

| Melting Point | 54-58 °C (for Ethyl 2-methyl analog) | [2] The methyl ester is expected to have a comparable or slightly lower melting point. |

| Boiling Point | ~242 °C (Predicted for Ethyl 2-methyl analog) | [2] High boiling point is typical for polar heterocyclic compounds of this molecular weight. |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. Limited solubility in water. | General property of heterocyclic esters.[3] |

| pKa | ~1.5 - 2.5 (Anticipated for thiazole ring protonation) | The thiazole nitrogen is weakly basic; this is a typical range for protonated thiazolium ions. |

Spectroscopic Profile for Structural Elucidation

The spectroscopic signature of a molecule is its definitive fingerprint. Below are the anticipated spectral characteristics for this compound, essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

δ ~8.8-9.0 ppm (s, 1H): This singlet corresponds to the proton at the C2 position (H-2). Its significant downfield shift is due to the deshielding effects of both adjacent heteroatoms (N and S).

-

δ ~8.2-8.4 ppm (s, 1H): This singlet represents the proton at the C5 position (H-5).

-

δ ~3.9 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (-OCH₃) protons.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

δ ~162-164 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~155-158 ppm: C2 carbon, highly deshielded by N and S.

-

δ ~145-148 ppm: C4 carbon, attached to the ester.

-

δ ~125-128 ppm: C5 carbon.

-

δ ~52-53 ppm: Methyl ester carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

-

~1720-1730 cm⁻¹ (Strong, Sharp): This is the most prominent peak, corresponding to the C=O stretching vibration of the conjugated ester.

-

~1500-1600 cm⁻¹ (Medium): Bands in this region are attributed to the C=N and C=C stretching vibrations of the aromatic thiazole ring.[4]

-

~3100-3150 cm⁻¹ (Weak): Aromatic C-H stretching from the protons on the thiazole ring.

-

~1200-1300 cm⁻¹ (Strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 143, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 112, and the loss of the entire carbomethoxy group (-COOCH₃) leading to a fragment at m/z = 84.

Chemical Reactivity and Stability

Understanding the reactivity of this compound is key to its application in synthesis. Its chemistry is dominated by reactions of the ester and the thiazole ring itself.

Caption: Key reactive sites on this compound.

-

Ester Hydrolysis: The most fundamental reaction is the saponification of the methyl ester to the corresponding thiazole-4-carboxylic acid. This is typically achieved under basic conditions (e.g., NaOH or KOH in aqueous methanol) followed by acidic workup.

-

Reactivity of the Thiazole Ring:

-

Acidity of C2-H: The proton at the C2 position is the most acidic proton on the ring and can be removed by a strong base like n-butyllithium. The resulting lithiated species is a powerful nucleophile, enabling the introduction of various substituents at the C2 position.

-

Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic substitution compared to benzene. However, reactions like halogenation (e.g., bromination) can occur, typically at the C5 position, which is the most electron-rich carbon.

-

Self-Validating Experimental Protocols

To ensure scientific integrity, all experimental determinations must be conducted using self-validating systems. This involves rigorous calibration, the use of standards, and systematic procedures.

Protocol 1: Determination of Melting Point

-

Calibration: Calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to ~10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Validation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The narrowness of the range serves as an indicator of purity.

Protocol 2: Workflow for Ester Hydrolysis

Caption: Standard workflow for the saponification of a thiazole ester.

Applications in Drug Development and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Thiazole carboxylates are crucial intermediates for building more complex, biologically active molecules.[5]

-

Scaffold for Synthesis: this compound serves as a versatile starting material. The ester can be converted to an amide, hydrazide, or other functional groups, providing a handle for molecular elaboration.[6]

-

Bioisostere: The thiazole ring is often used as a bioisostere for phenyl, oxazole, or thiophene rings to modulate properties like metabolic stability, solubility, and target engagement.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Thiazole derivatives are key components in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] For example, derivatives of thiazole carboxylates are used in the synthesis of xanthine oxidase inhibitors for treating gout.[3][8]

Conclusion

This compound is a foundational building block in heterocyclic chemistry. While specific, publicly available data for this isomer is limited, a robust physicochemical profile can be confidently constructed through the analysis of its structure, spectroscopic principles, and data from close chemical analogs. Its predictable reactivity at the ester function and the thiazole ring positions makes it a valuable and versatile tool for researchers in drug discovery and materials science. The protocols and data presented in this guide offer a reliable framework for the characterization and strategic use of this important synthetic intermediate.

References

-

SpectraBase. (n.d.). Methyl 4-methylthiazole-2-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film. Retrieved from [Link]

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

Mol-Instincts. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-